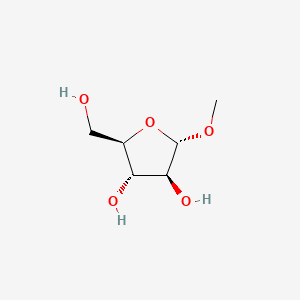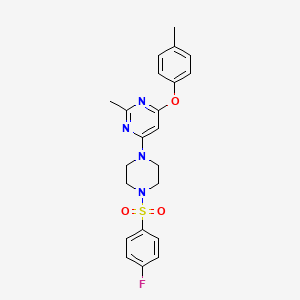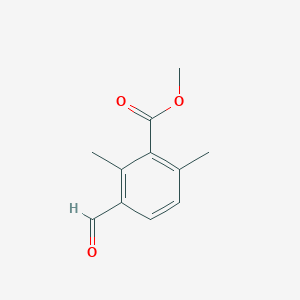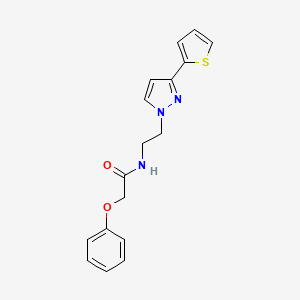![molecular formula C17H16F3N3O2 B2645728 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE CAS No. 1421493-14-2](/img/structure/B2645728.png)
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE is a complex organic compound that features a trifluoromethyl group, a benzoyl group, a piperidine ring, and a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Benzoyl Group: The benzoyl group is coupled to the piperidine ring using a Friedel-Crafts acylation reaction.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)ETHANIMIDOYL: Similar structure but with an ethanimidoyl group instead of a pyrazine ring.
4-(TRIFLUOROMETHYL)BENZOYL PIPERIDINE: Lacks the pyrazine ring, making it less complex.
Uniqueness
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE is unique due to the presence of both the pyrazine and piperidine rings, along with the trifluoromethyl and benzoyl groups. This combination of functional groups and rings provides the compound with distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)23-9-5-14(6-10-23)25-15-11-21-7-8-22-15/h1-4,7-8,11,14H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHJVJBWVKBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)




![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2645650.png)

![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)




![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2645667.png)
![1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2645668.png)
